N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide
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Overview
Description
N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide: , also known by its chemical formula C₂₂H₄₁N₅O₂ , is a synthetic compound with interesting properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production methods involve large-scale synthesis using optimized conditions.
- Precursor chemicals are sourced, and the reactions are scaled up for efficiency.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at the butylphenoxy group or the acetamide moiety.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), acid chlorides (for substitution), and base (for deprotonation).
Major Products: Oxidized derivatives, substituted analogs, and acetylated forms.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry studies due to its macrocyclic structure.
Biology: Investigated for potential biological activities, such as enzyme inhibition or metal binding.
Medicine: Research into its pharmacological properties, including potential drug candidates.
Industry: Applications in catalysis, materials science, and supramolecular chemistry.
Mechanism of Action
Molecular Targets: Interaction with metal ions (e.g., copper, zinc) due to its tetraazamacrocyclic structure.
Pathways: Modulation of metal-dependent enzymes or receptors.
Comparison with Similar Compounds
Unique Features: The combination of the butylphenoxy group and the tetraazamacrocyclic backbone sets it apart.
Similar Compounds: Other tetraazamacrocycles, such as cyclam and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Remember that this compound’s properties and applications continue to be explored, making it an exciting area of research
Properties
CAS No. |
139610-48-3 |
---|---|
Molecular Formula |
C22H41N5O2 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(4-butylphenoxy)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]acetamide |
InChI |
InChI=1S/C22H41N5O2/c1-3-4-5-21-6-8-22(9-7-21)29-19-18-26-15-14-24-11-10-23-12-13-25-16-17-27-20(2)28/h6-9,23-26H,3-5,10-19H2,1-2H3,(H,27,28) |
InChI Key |
GKXPLBHQIZZBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCCNCCNCCNCCNCCNC(=O)C |
Origin of Product |
United States |
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